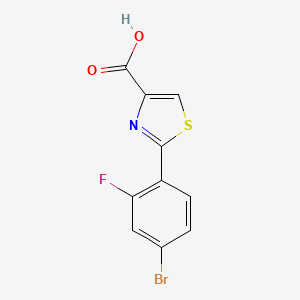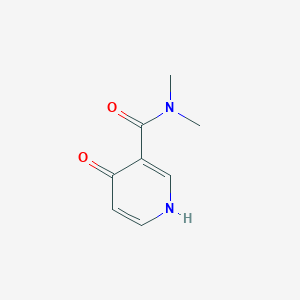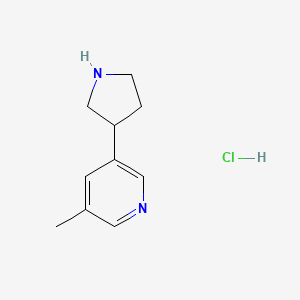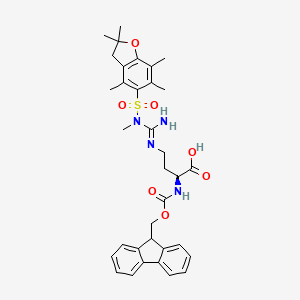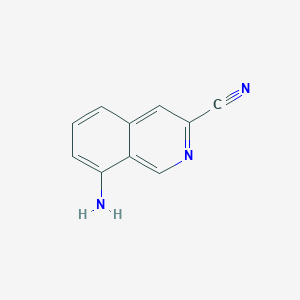
8-Aminoisoquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Aminoisoquinoline-3-carbonitrile is a heterocyclic organic compound with the molecular formula C10H7N3 It is a derivative of isoquinoline, featuring an amino group at the 8th position and a cyano group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aminoisoquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of N-propargyl aniline derivatives with tin or indium chlorides. This process involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation . The reaction conditions often include the use of stannic chloride or indium (III) chloride under aerobic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
8-Aminoisoquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroisoquinoline derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
8-Aminoisoquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of dyes, pigments, and other materials.
Mécanisme D'action
The exact mechanism of action of 8-Aminoisoquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors. The amino and cyano groups play crucial roles in its interaction with biological targets, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Aminoquinoline: A related compound with similar structural features but without the cyano group.
3-Aminoisoquinoline: Similar to 8-Aminoisoquinoline-3-carbonitrile but with the amino group at the 3rd position.
8-Aminoquinoline-1,2,3-triazole hybrids: These compounds combine the quinoline structure with triazole rings, exhibiting diverse biological activities.
Uniqueness
This compound is unique due to the presence of both an amino group and a cyano group on the isoquinoline ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H7N3 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
8-aminoisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H7N3/c11-5-8-4-7-2-1-3-10(12)9(7)6-13-8/h1-4,6H,12H2 |
Clé InChI |
CTTWUASNCKPZTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=NC=C2C(=C1)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine](/img/structure/B15329998.png)
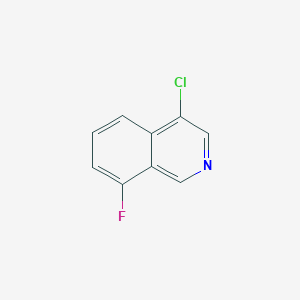
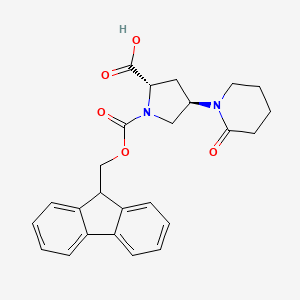

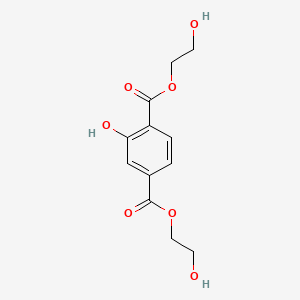
![tert-Butyl (2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl)carbamate](/img/structure/B15330035.png)
![Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B15330050.png)
